molecular formula C8H9FN2O B12998368 3-Amino-5-fluoro-2-methylbenzamide

3-Amino-5-fluoro-2-methylbenzamide

Cat. No.: B12998368
M. Wt: 168.17 g/mol
InChI Key: DRRASVRAHZHABX-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-methylbenzamide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2-methylbenzamide typically involves the introduction of the amino, fluoro, and methyl groups onto the benzene ring through a series of chemical reactions. One common method involves the nitration of 2-methylbenzoic acid, followed by reduction to introduce the amino group. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of specific enzymes or receptors, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluoro-2-methylbenzamide is unique due to the specific positioning of the amino, fluoro, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-amino-5-fluoro-2-methylbenzamide

InChI

InChI=1S/C8H9FN2O/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

DRRASVRAHZHABX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)F)C(=O)N

Origin of Product

United States

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